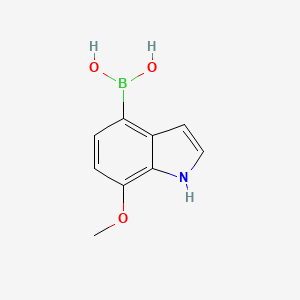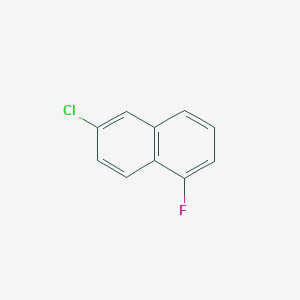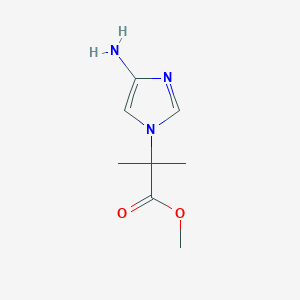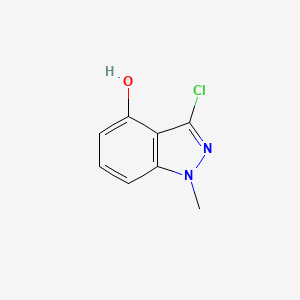
2,4-Dimethylquinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-二甲基喹啉-5,8-二酮是一种有机化合物,化学式为C11H9NO2。它是一种喹啉的衍生物,喹啉是一种含氮杂环芳香化合物。
准备方法
合成路线和反应条件
2,4-二甲基喹啉-5,8-二酮可以通过多种方法合成。一种常用的方法是使用催化量的PEG负载的磺酸,将2-氨基苯乙酮与乙酰乙酸乙酯进行Friedlaender缩合。该反应通常在室温下,在各种溶剂中进行,例如甲醇,乙醚,乙腈和二氯甲烷 。
另一种方法是将邻氨基苯甲酸与1,3-二苯基丙烷-1,3-二酮反应,导致喹啉环化生成2-苯基-3-苯甲酰基喹啉 。
工业生产方法
2,4-二甲基喹啉-5,8-二酮的工业生产方法通常采用可扩展且有效的合成路线。例如,使用无水乙腈作为溶剂,在空气氛围下室温下,将对硝基苯胺与苯甲醛衍生物和苯乙炔进行缩合,是一种可行的工业方法 。
化学反应分析
反应类型
2,4-二甲基喹啉-5,8-二酮会经历各种化学反应,包括:
氧化: 该化合物可以氧化生成喹啉衍生物。
还原: 还原反应可以将该化合物转化为不同的喹啉类结构。
取代: 亲电和亲核取代反应是该化合物常见的反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素,卤代烷烃和酰氯等试剂通常用于取代反应。
主要生成物
科学研究应用
2,4-二甲基喹啉-5,8-二酮在科学研究中具有多种应用:
化学: 它被用作合成更复杂喹啉衍生物的构件。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 喹啉衍生物,包括2,4-二甲基喹啉-5,8-二酮,正在被研究用于开发新药。
作用机理
2,4-二甲基喹啉-5,8-二酮的作用机制涉及它与各种分子靶标和途径的相互作用。该化合物可以作为某些酶的抑制剂,影响细胞过程。例如,已知喹啉衍生物抑制拓扑异构酶,拓扑异构酶在DNA复制和修复中起着至关重要的作用 。这种抑制会导致细胞功能的破坏,并在治疗癌症等疾病方面具有潜在的治疗应用。
作用机制
The mechanism of action of 2,4-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair . This inhibition can lead to the disruption of cellular functions and has potential therapeutic applications in treating diseases such as cancer.
相似化合物的比较
2,4-二甲基喹啉-5,8-二酮可以与其他类似化合物进行比较,例如:
2,4-二苯基喹啉: 该化合物在喹啉环上连接有苯基,可以增强其化学稳定性和生物活性.
2,3-二甲基喹喔啉: 该化合物具有类似的结构,但具有不同的取代基,导致其化学和生物学特性发生变化.
6-氨基-2,3-二甲基喹啉-5,8-二酮:
属性
CAS 编号 |
52824-08-5 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11/h3-5H,1-2H3 |
InChI 键 |
GWHILZONOPRFRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=O)C=CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)



![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)



![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)




